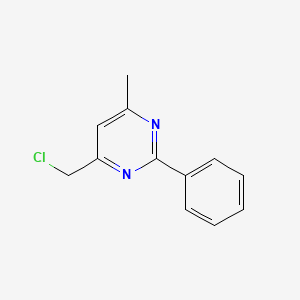

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

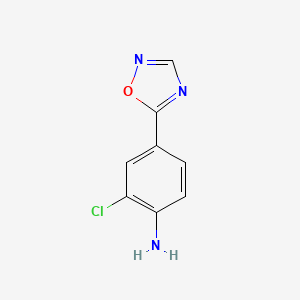

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of a chloromethyl group, a methyl group, and a phenyl group on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds such as 2’-fluoro-4’-chloromethyl-cytidine triphosphate have been found to inhibit the rna polymerase of the respiratory syncytial virus .

Mode of Action

For instance, 2’-Fluoro-4’-Chloromethyl-Cytidine Triphosphate inhibits the RNA polymerase of the Respiratory Syncytial Virus by causing chain termination of RNA synthesis .

Biochemical Pathways

It can be speculated that it may affect pathways related to rna synthesis, given the mode of action of similar compounds .

Pharmacokinetics

Pharmacokinetic studies of related compounds could provide insights into its potential bioavailability and pharmacokinetic behavior .

Result of Action

Based on the actions of similar compounds, it may lead to the inhibition of rna synthesis, potentially affecting the replication of certain viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-phenyl-4,6-dimethylpyrimidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of chloromethylating agents in a controlled environment, along with efficient catalysts, allows for large-scale production. The reaction mixture is continuously monitored, and the product is purified using techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions are commonly used. Reactions are performed at elevated temperatures (50-80°C).

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are used. Reactions are conducted at low temperatures (0-25°C).

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, and anti-inflammatory properties.

Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties such as conductivity and thermal stability.

Forensic Science: The compound is used in the modification of silica spheres to create nanoparticle powders for detecting latent fingerprints.

Comparison with Similar Compounds

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine can be compared with other similar compounds such as:

2-Phenyl-4,6-dimethylpyrimidine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

4-(Bromomethyl)-6-methyl-2-phenylpyrimidine: Similar reactivity but with different halogen properties, affecting its reactivity and applications.

4-(Chloromethyl)-2-phenylpyrimidine: Lacks the methyl group at the 6-position, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name |

4-(chloromethyl)-6-methyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-7-11(8-13)15-12(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLONMWSZSMIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)

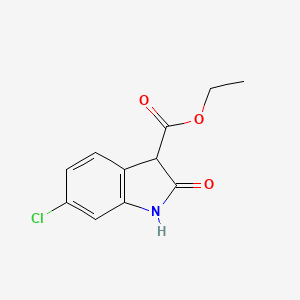

![3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2761007.png)

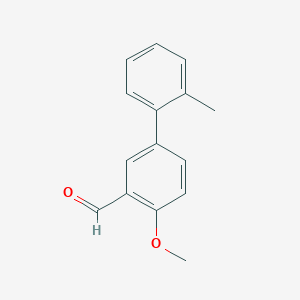

![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)

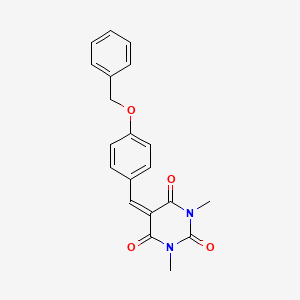

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)

![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)

![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)

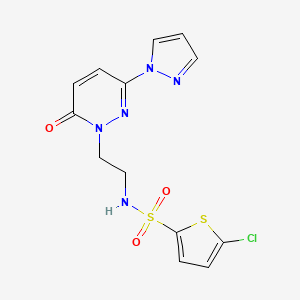

![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)